4-O-Methylaclacinomycin N
Description
Classification within the Anthracycline Antibiotic Family
4-O-Methylaclacinomycin A is classified as an anthracycline antibiotic. mdpi.com This large family of natural and synthetic compounds is characterized by a tetracyclic quinone aglycone core (a four-ringed structure) linked to one or more deoxy sugar moieties via glycosidic bonds. mdpi.com Anthracyclines, produced primarily by various species of Streptomyces bacteria, are some of the most effective and widely studied anticancer agents. mdpi.commdpi.com The parent compound, Aclacinomycin A, is a prominent member of this family, distinguished by its trisaccharide chain attached to the aglycone known as aklavinone (B1666741). mdpi.com The "4-O-methyl" designation indicates the specific chemical modification of this structure, where a methyl group is attached to the oxygen atom at the C-4 position of the aklavinone ring.
Historical Perspective of Aclacinomycin Derivatives in Academic Research
The academic exploration of aclacinomycins began with the isolation of Aclacinomycin A and B from the fermentation broth of Streptomyces galilaeus in the mid-1970s. nih.gov Following this discovery, extensive research has been conducted to synthesize and evaluate a wide array of derivatives to probe their biological activities. The creation of compounds like 4-O-Methylaclacinomycin A, first reported in the early 1980s, is a key part of this ongoing effort. nih.gov These studies aim to elucidate how specific structural changes, such as methylation at the C-4 position, influence the compound's cytotoxicity and its effects on macromolecular synthesis, contributing to a deeper understanding of the requirements for biological activity within the anthracycline class. nih.govresearchgate.net
Properties
CAS No. |
79199-60-3 |
|---|---|
Molecular Formula |
C43H57NO15 |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5-dihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H57NO15/c1-9-43(51)18-29(34-23(36(43)42(50)53-8)15-24-35(39(34)49)38(48)33-22(37(24)47)11-10-12-28(33)52-7)57-31-16-25(44(5)6)40(20(3)55-31)59-32-17-27(46)41(21(4)56-32)58-30-14-13-26(45)19(2)54-30/h10-12,15,19-21,25-27,29-32,36,40-41,45-46,49,51H,9,13-14,16-18H2,1-8H3 |
InChI Key |
KVIIANFYTFTSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Origin
Microbial Producers and Genetic Context of Anthracyclines
Streptomyces galilaeus is a well-known producer of aclacinomycins, a subgroup of anthracyclines. nih.govacs.org These bacteria harbor large biosynthetic gene clusters (BGCs) that encode all the necessary enzymes for producing the complex anthracycline scaffold and its subsequent modifications. utupub.fi The aclacinomycin BGC in S. galilaeus contains genes for a type II polyketide synthase (PKS), which assembles the core tetracyclic aglycone, as well as genes for tailoring enzymes like glycosyltransferases, methyltransferases, and hydroxylases that decorate the core structure. mdpi.comnih.gov Strains like S. galilaeus ATCC 31133 are notable producers of a mixture of aclacinomycins, including aclacinomycin A and B. acs.orgmdpi.com The generation of diverse anthracyclines, including 4-O-methylaclacinomycin N, is a hallmark of the metabolic plasticity of these microorganisms. acs.org
Precursor Integration and Metabolic Flux in Anthracycline Biosynthesis
The biosynthesis of the anthracycline core begins with the condensation of a starter unit, typically propionyl-CoA, with several extender units of malonyl-CoA. mdpi.comacs.org This process is catalyzed by a minimal polyketide synthase (PKS) complex, which in the case of aclacinomycin biosynthesis in S. galilaeus, involves the products of the aknB (ketosynthase α), aknC (ketosynthase β/chain length factor), and aknD (acyl carrier protein) genes. mdpi.comnih.gov The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic ring structure of the aglycone, aklavinone (B1666741). acs.orgmdpi.com The flux through this pathway is tightly regulated, ensuring the efficient production of the anthracycline scaffold. acs.org
Key Enzymatic Steps in Anthracycline Tailoring
Following the formation of the aklavinone aglycone, a series of tailoring reactions occur, which are crucial for the biological activity and diversity of the final products. These modifications include glycosylation, methylation, and hydroxylation.
Glycosyltransferases and Glycosidation Reactions
Glycosylation is a critical step in aclacinomycin biosynthesis, involving the attachment of one or more sugar moieties to the aklavinone core. nih.gov In S. galilaeus, this process is carried out by a set of dedicated glycosyltransferases (GTs). nih.gov The aclacinomycin gene cluster encodes several GTs, including AknS and AknK. acs.orgasm.org AknS, in conjunction with its accessory protein AknT, is responsible for attaching the first sugar, L-rhodosamine, to aklavinone. genome.jp Subsequently, AknK adds the second sugar, L-2-deoxyfucose. acs.org The stepwise addition of these sugar residues is a key feature of aclacinomycin biosynthesis. nih.gov
Methyltransferases and Hydroxylases
Methylation and hydroxylation further diversify the aclacinomycin structure. The enzyme DnrK, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, is known to catalyze 4-O-methylation in the biosynthesis of other anthracyclines like daunorubicin (B1662515). nih.govacs.org Similar methyltransferases are involved in the biosynthesis of 4-O-methylated aclacinomycin derivatives. researchgate.netnih.gov Hydroxylation reactions are often catalyzed by enzymes like aclacinomycin-10-hydroxylase (RdmB), which adds a hydroxyl group at the C-10 position of the aglycone. oup.comnih.gov These enzymatic modifications are crucial for the final structure and activity of the anthracycline.
Cytochrome P450 Enzymes in Biosynthesis
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism and biosynthesis of various natural products, including anthracyclines. nih.govhilarispublisher.com In the context of anthracycline biosynthesis, CYPs can be involved in hydroxylation and other oxidative modifications of the aglycone or sugar moieties. mdpi.combiorxiv.org For instance, some P450-like proteins are implicated as helper proteins for glycosyltransferases, facilitating the attachment of sugar residues. asm.orgresearchgate.net The versatility of CYP enzymes contributes to the structural diversification of anthracyclines.
Regulation of Biosynthetic Gene Clusters
The expression of the aclacinomycin biosynthetic gene cluster in S. galilaeus is tightly controlled by a complex regulatory network. utupub.fi This network involves pathway-specific regulatory genes located within the BGC, as well as global regulators that respond to environmental and physiological signals. nih.gov Genes like aknO, which encodes a Streptomyces antibiotic regulatory protein (SARP) family regulator, act as activators for the aclacinomycin biosynthetic genes. mdpi.comresearchgate.net The inactivation of such regulatory genes can block the production of aclacinomycins, highlighting their critical role in controlling the metabolic pathway. researchgate.net The intricate regulation ensures that the production of these secondary metabolites occurs at the appropriate time and under specific conditions.
Engineered Biosynthesis and Directed Mutagenesis for Analogues
The generation of novel aclacinomycin analogues, including 4-O-methylated derivatives, has been a significant focus of research, leveraging the power of engineered biosynthesis and directed mutagenesis. These approaches aim to overcome the limitations of chemical synthesis and to rationally design new compounds with potentially improved therapeutic properties. Key to these strategies is the manipulation of the enzymatic machinery involved in the later stages of aclacinomycin biosynthesis, particularly the tailoring enzymes responsible for glycosylation and methylation.
The native biosynthetic pathway of aclacinomycins in Streptomyces galilaeus does not typically produce 4-O-methylated versions. However, the introduction and engineering of specific methyltransferases from other anthracycline pathways have proven to be a successful strategy for creating these analogues.
A pivotal enzyme in this context is DnrK, a 4-O-methyltransferase from the daunorubicin biosynthetic pathway of Streptomyces peucetius. nih.govacs.org Studies have shown that DnrK can catalyze the 4-O-methylation of anthracycline intermediates. nih.govacs.org In one notable study, the metabolic engineering of an industrial Streptomyces peucetius strain for the production of N,N-dimethylated anthracyclines unexpectedly led to the formation of 4-O-methyl-aclacinomycin T as a byproduct. frontiersin.org This occurred due to the incomplete 11-hydroxylation activity of the native DnrF enzyme, which allowed for the accumulation of aclacinomycin T, a substrate that could then be 4-O-methylated by the endogenous DnrK. frontiersin.org
Another key enzyme with demonstrated 4-O-methylation capabilities is RdmB from the rhodomycin (B1170733) biosynthetic pathway of Streptomyces purpurascens. scilit.comuniprot.org While primarily known for its 10-decarboxylative hydroxylation activity, RdmB has been shown to possess a previously undiscovered 4-O-methylation function. scilit.comuniprot.org This dual functionality makes RdmB a fascinating target for protein engineering.
Directed mutagenesis studies have been instrumental in dissecting and manipulating the function of these methyltransferases. For instance, research on chimeric enzymes created from DnrK and RdmB has provided insights into the structural determinants of their respective activities. nih.govnih.gov By swapping specific regions between these enzymes, researchers have been able to modulate their catalytic preferences, shifting the balance between 4-O-methylation and 10-hydroxylation. nih.gov
Site-directed mutagenesis of RdmB has further illuminated the distinct nature of its dual catalytic activities. Specific amino acid residues have been identified as being crucial for each function. For example, the residue at position N260 is vital for the 4-O-methylation activity, while the residue at R307 is critical for the 10-decarboxylative hydroxylation. scilit.comuniprot.orgresearchgate.net Mutagenesis of these sites can therefore be used to selectively enhance or diminish one of the enzyme's functions, paving the way for the rational design of biocatalysts for producing specific anthracycline analogues. scilit.com
Combinatorial biosynthesis, which involves the heterologous expression of genes from different biosynthetic pathways in a host organism, has also been a powerful strategy. By introducing genes from the aclarubicin (B47562) pathway into a doxorubicin-producing strain of S. peucetius, researchers have successfully generated novel N,N-dimethylated anthracyclines. frontiersin.org This approach, combined with the strategic inclusion or modification of methyltransferase genes like dnrK or rdmB, holds significant promise for the targeted production of 4-O-methylated aclacinomycins.
The table below summarizes key enzymes and their roles in the engineered biosynthesis of 4-O-methylated aclacinomycin analogues.
| Enzyme | Origin | Native Function | Engineered Application | Resulting Analogues |
| DnrK | Streptomyces peucetius | 4-O-methyltransferase in daunorubicin biosynthesis. nih.govacs.org | Endogenous activity in engineered S. peucetius strains. frontiersin.org | 4-O-methyl-aclacinomycin T frontiersin.org |
| RdmB | Streptomyces purpurascens | 10-decarboxylative hydroxylase in rhodomycin biosynthesis. oup.com | Exploitation of moonlighting 4-O-methylation activity. scilit.comuniprot.org | Potential for various 4-O-methylated anthracyclines. |
Directed mutagenesis has been pivotal in understanding and altering the function of these enzymes. The following table highlights key mutagenesis studies and their outcomes.
| Enzyme | Mutation | Effect on Activity | Reference |
| RdmB | N260A | Abolishes 4-O-methylation activity without affecting hydroxylation. | scilit.comuniprot.org |
| RdmB | R307A | Abolishes 10-decarboxylative hydroxylation activity. | scilit.comuniprot.org |
| DnrK | Chimeric constructs with RdmB | Modulates the balance between 4-O-methylation and 10-hydroxylation. | nih.govnih.gov |
These research findings demonstrate the feasibility of producing 4-O-methylated aclacinomycin analogues through the rational engineering of biosynthetic pathways and the targeted mutagenesis of key enzymes. Such strategies not only expand the chemical diversity of this important class of compounds but also provide a platform for developing novel anticancer agents with potentially enhanced efficacy and reduced side effects.
Chemical Synthesis and Analogues Derivation
Chemical Derivation from Aclacinomycin A
4-O-methylaclacinomycin A is a derivative of the natural antitumor antibiotic, aclacinomycin A. doi.org Its synthesis is achieved through the chemical modification of the parent compound. doi.org This process involves the targeted methylation of the hydroxyl group at the C-4 position of the aklavinone (B1666741) aglycone, which is the core tetracyclic structure of aclacinomycin. doi.orgmetu.edu.tr The creation of this and other derivatives, such as demethoxycarbonyl and 10-epi-aclacinomycin A, is part of ongoing research to explore structure-activity relationships. doi.org Studies have shown that the cytotoxic activity of the 4-O-methyl derivative is comparable to that of the parent aclacinomycin A. doi.orgresearchgate.net
Regiospecific Methylation Strategies at the 4-O Position
Achieving regiospecific methylation at the 4-O position is a crucial step that requires a strategic approach to protect other reactive hydroxyl groups within the anthracycline molecule. A common strategy involves the use of protecting groups, as demonstrated in the synthesis of related compounds like 4-O-methyl-β-rhodomycins. researchgate.net
In a representative synthesis, the hydroxyl groups at the 7 and 10 positions of the β-rhodomycinone scaffold are first protected using trimethylsilyl (B98337) (TMS) groups. researchgate.net With these positions blocked, the phenolic hydroxyl group at the 4-O position is left available for selective methylation. researchgate.net This methylation is typically carried out using a methylating agent such as methyl iodide (MeI) in the presence of a base like cesium carbonate (Cs2CO3). researchgate.net Following the successful methylation of the 4-O position, the TMS protecting groups are removed (deblocked) to yield the desired 4-O-methylated aglycone. researchgate.netucla.edu This multi-step process ensures that methylation occurs specifically at the intended C-4 position, preventing the formation of undesired isomers. ucla.edu
Table 1: Regiospecific Methylation Process
| Step | Action | Reagents/Conditions | Resulting Intermediate |
|---|---|---|---|
| 1 | Protection | Trimethylsilyl (TMS) groups | 7,10-bis-O-trimethylsilyl-β-rhodomycinone |
| 2 | Methylation | MeI / Cs2CO3 | 4-O-methyl-7,10-bis-O-trimethylsilyl-β-rhodomycinone |
Semisynthetic Approaches to Related Anthracycline Scaffolds (e.g., 4-O-Methyl-beta-Rhodomycins)
Semisynthetic methods are widely employed to generate novel anthracycline analogues that are not readily accessible through direct fermentation. The synthesis of 4-O-methyl-β-rhodomycins serves as a prime example of these complex, multi-step approaches. researchgate.netresearchgate.net
The process begins with the natural β-rhodomycinone aglycone. researchgate.net After the regiospecific 4-O-methylation described previously, the resulting 4-O-methyl-β-rhodomycinone undergoes further modifications to prepare it for glycosylation. This involves a three-stage synthesis to convert it into 4-O-methyl-10-O-trifluoroacetyl-β-rhodomycinone. researchgate.net
The crucial glycosylation step involves linking a protected sugar moiety, such as 1,4-bis-O-p-nitrobenzoyl-3-N-trifluoroacetyl-L-daunosamine, to the 7-O position of the modified aglycone. researchgate.net This reaction selectively forms the 7-O-α-glycoside. researchgate.net The final step is the removal of the acyl protective groups from the sugar and the aglycone, typically by treatment with a base like sodium hydroxide (B78521) (NaOH), to yield the final product, 7-O-α-L-daunosaminyl-4-O-methyl-β-rhodomycinone. researchgate.net Similar strategies have been used to synthesize a variety of 7-O-α-L-glycosyl-β-rhodomycinones with different sugar components. researchgate.net
Design and Synthesis of Novel Anthracycline Analogues and Derivatives
The quest for improved anticancer agents has driven the design and synthesis of a wide array of novel anthracycline analogues. These efforts leverage chemical synthesis, chemoenzymatic methods, and genetic engineering. nih.govnih.gov
One key area of modification is the sugar portion of the molecule, which significantly influences biological activity. nih.gov Researchers have developed methods for the synthesis of new rhodomycin (B1170733) derivatives with modified sugar parts. doi.org Chemoenzymatic approaches have also proven fruitful. For instance, the glycosyltransferase enzyme AknK, involved in the biosynthesis of aclacinomycin A, has been used to attach different sugars to the aglycone. nih.govresearchgate.net AknK can add an alternate sugar like dTDP-L-daunosamine or even catalyze the addition of a second L-2-deoxyfucosyl moiety to create novel trisaccharide chains. nih.gov This demonstrates the enzyme's flexibility for generating anthracycline variants.
Genetic engineering of the biosynthetic pathways of producers like Streptomyces galilaeus offers another powerful route to novel analogues. nih.govmdpi.com By introducing an angucycline-specific cyclase (pgaF) into a strain engineered to produce aclacinomycin building blocks, researchers successfully directed the biosynthesis to produce a novel angucyclinone, demonstrating the potential to create hybrid antibiotic structures. nih.gov Other strategies include integrating hydroxy regioisomerization enzymes into the biosynthetic pathway of aclacinomycin A to generate iso-aclacinomycins. researchgate.net These advanced techniques open up possibilities for creating a vast diversity of new anthracycline derivatives for evaluation as potential therapeutics. nih.govresearchgate.net
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 4-O-Methylaclacinomycin N |
| 4-O-Methylaclacinomycin A |
| Aclacinomycin A |
| Demethoxycarbonyl aclacinomycin A |
| 10-epi-Aclacinomycin A |
| β-Rhodomycinone |
| 4-O-methyl-β-rhodomycinone |
| 4-O-methyl-7,10-bis-O-trimethylsilyl-β-rhodomycinone |
| 4-O-methyl-10-O-trifluoroacetyl-β-rhodomycinone |
| 1,4-bis-O-p-nitrobenzoyl-3-N-trifluoroacetyl-L-daunosamine |
| 7-O-α-L-daunosaminyl-4-O-methyl-β-rhodomycinone |
| Aklavinone |
| Daunomycin |
| Adriamycin |
| Idarubicin |
| L-2-deoxyfucosyl-L-rhodosaminyl aklavinone |
| MM2002 (angucyclinone) |
Molecular and Cellular Mechanisms of Action
DNA Intercalation and Subsequent Cellular Consequences
A primary mechanism of action for 4-O-Methylaclacinomycin N, characteristic of the anthracycline class of drugs, is its ability to intercalate into DNA. ontosight.ai This process involves the insertion of the planar anthracycline ring system between the base pairs of the DNA double helix. wikipedia.orgresearchgate.net This physical insertion is stabilized by π-stacking interactions between the aromatic rings of the compound and the DNA bases. wikipedia.org
The intercalation of this compound into the DNA structure has significant cellular consequences. It causes a deformation of the DNA helix, leading to its lengthening and unwinding. researchgate.netumich.edu This structural alteration interferes with fundamental cellular processes that rely on the normal topology of DNA, such as replication and transcription. By disrupting the DNA template, the compound effectively obstructs the machinery responsible for synthesizing new DNA and RNA strands. ontosight.ai
Topoisomerase II Inhibition and Its Downstream Effects on DNA Topology
Beyond simple intercalation, this compound also functions as a topoisomerase II inhibitor. ontosight.ai Topoisomerase II is a crucial enzyme that manages the topological state of DNA by creating and resealing transient double-strand breaks, a process essential for relieving supercoils during replication and transcription, as well as for segregating chromosomes during cell division. nih.govwikipedia.org
This compound acts as a "topoisomerase poison." It stabilizes the transient covalent complex formed between topoisomerase II and the cleaved DNA. nih.gov By preventing the enzyme from religating the DNA strands, the compound traps the enzyme-DNA complex. This leads to an accumulation of permanent, cytotoxic double-strand breaks in the DNA. embopress.org The downstream effects of this inhibition are severe, as the integrity of the genome is compromised, triggering cellular stress responses and ultimately leading to cell death. wikipedia.org
Induction of Reactive Oxygen Species and Oxidative Cellular Damage
A common feature of anthracycline antibiotics is their ability to generate reactive oxygen species (ROS). wikipedia.org ROS are highly reactive molecules, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that are byproducts of normal oxygen metabolism. mdpi.com While ROS play roles in cell signaling at low concentrations, their overproduction leads to oxidative stress, a condition that causes damage to cellular components. nih.govsmw.ch
The generation of ROS by anthracyclines like this compound can occur through enzymatic reactions involving the quinone moiety of the molecule. This process can lead to a cascade of oxidative damage to lipids, proteins, and nucleic acids. wikipedia.orgmdpi.com Damage to DNA, in particular, can result in mutations and strand breaks, further contributing to the compound's cytotoxic effects. While this is a known mechanism for the anthracycline class, specific studies detailing the extent of ROS production by this compound are less common.
Perturbation of Macromolecular Biosynthesis (DNA, RNA, Protein)
The combined effects of DNA intercalation and topoisomerase II inhibition by this compound lead to a profound disruption of macromolecular biosynthesis. ontosight.aidoi.org The inhibition of both DNA and RNA synthesis is a direct consequence of the drug's interaction with the DNA template. doi.orgjst.go.jp
Studies on L1210 leukemia cells have demonstrated the inhibitory effects of 4-O-methylaclacinomycin A on both DNA and RNA synthesis, with potencies approximating that of the parent compound, aclacinomycin A. doi.org Structure-activity relationship studies on various anthracyclines have provided insights into how molecular modifications influence this inhibitory activity. For instance, modifications at the C-4 position of the aglycone have been shown to affect in vitro potency. jst.go.jp The presence of a methoxy (B1213986) group at C-4, as in this compound, generally results in lower cytotoxicity and less inhibition of nucleic acid synthesis compared to analogues with a hydroxyl or deoxy group at the same position. jst.go.jp While protein synthesis is also affected, the primary impact is on nucleic acid synthesis. jst.go.jp
| Compound Feature | Effect on In Vitro Potency (Cytotoxicity & Nucleic Acid Synthesis Inhibition) |
| C-4 Substitution | Potency increases in the series: methoxy < hydroxy < deoxy jst.go.jp |
| Sugar Chain Length | In vitro potency increases with chain length: monosaccharides < disaccharides < trisaccharides jst.go.jp |
Apoptotic Pathway Induction in Cancer Cell Models
The culmination of the molecular damage induced by this compound is the activation of apoptotic pathways in cancer cells. ontosight.ai Apoptosis, or programmed cell death, is a regulated process that eliminates damaged or unwanted cells and is a crucial target for anticancer therapies. nih.govnih.gov
The extensive DNA damage, including double-strand breaks caused by topoisomerase II poisoning, serves as a powerful trigger for the intrinsic apoptotic pathway. nih.gov This pathway is initiated by cellular stress and DNA damage, leading to the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell. nih.govnih.gov The induction of apoptosis is a hallmark of effective chemotherapy, and by engaging this pathway, this compound ensures the systematic elimination of cancer cells. ontosight.aifrontiersin.orgmdpi.com
Preclinical Efficacy Studies: in Vitro and in Vivo Models
In Vivo Models
4-O-Methylaclacinomycin N is an analog of the anthracycline antibiotic Aclacinomycin A. nih.gov While its antitumor activities have been evaluated in murine models, particularly against L1210 leukemia, detailed public data from these studies are limited. nih.gov To understand its potential preclinical efficacy, it is informative to review the extensive research conducted on its parent compound, Aclacinomycin A (also known as Aclarubicin), which has been tested against a variety of murine tumor models. nih.govnih.gov
Aclacinomycin A has demonstrated significant antitumor activity against several experimental tumors in mice. nih.gov In studies using murine leukemia models, Aclacinomycin A showed a strong inhibitory effect on leukemia L-1210 and P-388. nih.govnih.gov Its activity against these leukemias, when administered intraperitoneally, was comparable to that of daunomycin and slightly less than that of adriamycin. nih.gov The compound also showed significant activity against L-1210 leukemia when administered orally. nih.gov
Beyond leukemia, the efficacy of Aclacinomycin A was assessed in solid tumor models. The degree of growth inhibition for subcutaneously transplanted sarcoma-180 and 6C3HED lymphosarcoma was nearly the same as that observed with adriamycin and daunomycin. nih.govnih.gov Research on an aclacinomycin A-resistant subline of the mouse lymphoblastoma L5178Y cell line has also been conducted to understand mechanisms of drug resistance. nih.gov There is no prominent mention in the reviewed literature of specific studies evaluating this compound or Aclacinomycin A in ascitic hepatoma models.
Table 1: Preclinical Efficacy of Aclacinomycin A (Parent Compound) in Murine Tumor Models This table summarizes findings for the parent compound, Aclacinomycin A, to provide context for its derivatives.
| Tumor Model | Animal Model | Finding |
| Leukemia L-1210 | Mouse | Showed strong inhibitory activity, comparable to daunomycin when administered intraperitoneally. nih.gov |
| Leukemia P-388 | Mouse | Demonstrated a strong degree of antitumor activity. nih.gov |
| Sarcoma-180 (solid) | Mouse | Growth inhibition was almost the same as that of adriamycin and daunomycin. nih.govnih.gov |
| Lymphosarcoma 6C3HED | Mouse | Degree of growth inhibition was nearly the same as that of adriamycin and daunomycin. nih.govnih.gov |
Preclinical animal models, particularly rodent models, are a foundational tool in oncology for evaluating the potential of novel therapeutic agents before they advance to human clinical trials. nih.govtaconic.com These models allow for the study of antitumor activity and physiological processes in a complete living organism, which cannot be replicated by in vitro experiments. nih.gov However, the translation of findings from these preclinical models to clinical success in human patients is notoriously challenging, with the average rate of successful translation being less than 8%. nih.gov
A primary limitation is that animal models often fail to faithfully mimic the complex process of human carcinogenesis and tumor progression. nih.gov The genetic uniformity of animals used in preclinical experiments is a significant departure from the complex genetic makeup and heterogeneity of human populations and their tumors. probiocdmo.com This lack of heterogeneity in animal models can lead to an overestimation of a drug's efficacy. nih.govprobiocdmo.com Furthermore, differences in physiology, metabolism, and immune function between species can significantly alter a drug's activity and toxicity profile.
Mechanisms of Resistance to Anthracyclines
Efflux Pump-Mediated Drug Resistance Mechanisms
A primary mechanism of resistance involves the active removal of the drug from the cancer cell, a process mediated by efflux pumps. nih.gov These transport proteins, located in the cell membrane, function to extrude a wide array of structurally diverse compounds, including antibiotics and chemotherapeutic agents, from the cell's interior to the external environment. nih.govnih.gov
ATP-Binding Cassette (ABC) Transporters: A major family of efflux pumps implicated in multidrug resistance (MDR) is the ATP-binding cassette (ABC) transporter superfamily. micropspbgmu.ru These pumps utilize the energy from ATP hydrolysis to drive the efflux of various substrates. micropspbgmu.ru
P-glycoprotein (P-gp/MDR1): One of the most well-characterized ABC transporters is P-glycoprotein, encoded by the MDR1 gene. oaepublish.com Overexpression of P-gp is a common cause of clinical resistance to many anti-cancer drugs, including anthracyclines like doxorubicin (B1662922) and vinca (B1221190) alkaloids. oaepublish.com
Multidrug Resistance-Associated Protein 1 (MRP1): Another key player is the Multidrug Resistance-Associated Protein 1 (MRP1), which also contributes to the efflux of a broad range of drugs. oncotarget.com Studies have shown that increased MRP1 expression is associated with doxorubicin resistance in breast cancer cells. oncotarget.com
Resistance-Nodulation-Cell Division (RND) Superfamily: In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps is a major contributor to intrinsic antibiotic resistance. nih.gov These pumps are typically composed of three components that form a channel to expel drugs from the cell. nih.gov
The overexpression of these efflux pumps prevents the accumulation of therapeutic concentrations of the drug within the cancer cell, thereby rendering it resistant to the cytotoxic effects of the anthracycline.
Alterations in Drug Target Recognition and Binding Affinity
Resistance can also arise from modifications to the cellular targets of anthracyclines, which can reduce the drug's binding affinity and efficacy. researchgate.net
Topoisomerase II: A primary target for many anthracyclines is the enzyme topoisomerase II. Alterations in the structure or expression of this enzyme can lead to reduced drug binding and subsequent resistance.
DNA Intercalation: Anthracyclines also exert their cytotoxic effects by intercalating into the DNA, disrupting DNA replication and transcription. Changes in DNA structure or the proteins associated with it can potentially affect the efficiency of this process.
Ribosomal Modifications: In the context of aminoglycoside antibiotics, which also target cellular machinery, mutations in the ribosome or enzymatic modifications of the ribosome can lead to resistance by altering the drug's binding site. nih.gov While the direct relevance to 4-O-Methylaclacinomycin N requires further investigation, it highlights a potential mechanism of resistance through target alteration.
The development of targeted therapies often involves assessing molecular alterations in the drug's target to predict patient response. nih.gov This underscores the importance of understanding how changes in the target molecule can lead to resistance.
Enzymatic Inactivation or Modification of the Compound
Cancer cells can develop resistance by producing enzymes that chemically modify and inactivate the anthracycline molecule. uniroma1.it This detoxification process renders the drug harmless to the cell.
Chemical Modification: Various enzymes can catalyze reactions that alter the structure of the anthracycline. For instance, the addition of chemical groups can change the drug's properties and prevent it from interacting with its target. nih.gov In the case of aminoglycoside antibiotics, resistance can be conferred by aminoglycoside-modifying enzymes (AMEs) that acetylate, nucleotidylate, or phosphorylate the antibiotic. nih.gov
Hydrolysis: Some enzymes can cleave the anthracycline molecule, breaking it down into inactive fragments. For example, the hydrolase EstDL136 has been shown to inactivate the antibiotic florfenicol (B1672845) through hydrolysis. mdpi.com
Redox Reactions: Changes in the cellular redox state can also influence the activity of anthracyclines. Some enzymes may catalyze redox reactions that lead to the inactivation of the drug.
The ability of cancer cells to enzymatically neutralize chemotherapeutic agents is a significant mechanism of acquired resistance.
Cross-Resistance Patterns with Other Anthracyclines (e.g., Doxorubicin)
A significant clinical challenge is the phenomenon of cross-resistance, where resistance to one anthracycline confers resistance to other members of the same class, such as doxorubicin. nih.gov This is often due to the fact that different anthracyclines can be substrates for the same resistance mechanisms.
Shared Efflux Pathways: If a cancer cell overexpresses an efflux pump like P-glycoprotein, it can often extrude a variety of structurally related drugs, leading to cross-resistance. nih.gov For example, tumor cell lines with acquired resistance to doxorubicin have been found to be cross-resistant to 4'-O-methyldoxorubicin, partly due to decreased drug uptake in the resistant cells. nih.gov
Common Resistance Mechanisms: The mechanisms described above, such as target alterations and enzymatic inactivation, can often affect multiple anthracyclines, resulting in broad cross-resistance.
Clinical Implications: Studies have shown that prior exposure to doxorubicin can significantly compromise the sensitivity of breast cancer cells to paclitaxel, another chemotherapeutic agent. nih.gov This highlights the clinical importance of understanding cross-resistance patterns to optimize treatment sequencing. nih.gov
The existence of cross-resistance complicates treatment strategies and underscores the need for novel agents that can circumvent these shared resistance mechanisms.
Strategies to Circumvent or Modulate Resistance
Overcoming anthracycline resistance is a major focus of cancer research. Various strategies are being explored to restore drug sensitivity in resistant tumors.
Efflux Pump Inhibitors (EPIs): One approach is to co-administer the anthracycline with an efflux pump inhibitor. nih.govnih.gov These molecules are designed to block the function of efflux pumps, thereby increasing the intracellular concentration of the chemotherapeutic agent. nih.govnih.gov
Combination Therapy: Combining anthracyclines with other drugs that have different mechanisms of action can be an effective strategy. nih.gov This can help to target multiple cellular pathways simultaneously and reduce the likelihood of resistance emerging.
Novel Drug Formulations: Developing new drug delivery systems, such as nanoparticles, can help to bypass efflux pumps and deliver the drug more effectively to the tumor cells.
Targeting Resistance Pathways: Research is ongoing to identify and target the specific signaling pathways that are activated in resistant cells. researchgate.net By inhibiting these pathways, it may be possible to resensitize the cells to anthracycline treatment.
Epigenetic Drugs: Since epigenetic modifications play a role in resistance, drugs that target epigenetic enzymes, such as histone deacetylase inhibitors or DNA methyltransferase inhibitors, are being investigated as a way to reverse resistance. nih.govmdpi.com
The development of these and other innovative strategies holds promise for overcoming the challenge of anthracycline resistance in cancer therapy.
Analytical Methodologies for Research and Characterization
High-Resolution Separation Techniques
High-resolution separation techniques are critical for isolating and quantifying 4-O-Methylaclacinomycin N from complex mixtures, such as fermentation broths or biological matrices. These methods provide the necessary selectivity and sensitivity for accurate analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. A robust HPLC method allows for the precise determination of the compound's concentration in various samples. plos.org The development of such a method typically involves optimizing several parameters to achieve good resolution, peak shape, and a short analysis time. nih.gov
A typical HPLC system for this purpose would employ a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. plos.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate a wide range of compounds with varying polarities. nih.gov
For quantitative analysis, a calibration curve is constructed using standards of known concentrations. nih.gov This allows for the accurate determination of the amount of this compound in unknown samples. The reliability of the method is established through validation, which assesses its linearity, accuracy, precision, and robustness. plos.orgnih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This table presents a hypothetical set of HPLC conditions and would require optimization for the specific analysis of this compound.
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Compound Identification and Elucidation
For the definitive identification and structural elucidation of this compound and its metabolites, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is an indispensable tool. plantsjournal.comjabonline.in This technique couples the powerful separation capabilities of HPLC with the high mass accuracy and resolution of a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. jabonline.inopensciencepublications.com
HR-LCMS provides precise mass measurements of the parent ion and its fragment ions, which is crucial for determining the elemental composition of the molecule. jabonline.in This high level of accuracy helps to distinguish between compounds with very similar masses. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments offers valuable insights into the compound's structure by revealing how it breaks apart. usgs.gov This information is instrumental in identifying the core structure and the positions of functional groups.
The untargeted profiling capabilities of HR-LCMS are particularly useful for identifying previously unknown metabolites of this compound in complex biological samples. jabonline.in
Spectroscopic and Spectrometric Approaches for Structural Confirmation
Once this compound has been isolated, a suite of spectroscopic and spectrometric techniques is employed to confirm its chemical structure.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. libretexts.orgazooptics.com The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to its anthracycline core. The wavelength of maximum absorbance (λmax) can be a useful identifier. azooptics.com The presence of conjugated systems, such as aromatic rings and double bonds, results in absorption in the UV-Vis region. libretexts.orgmsu.edu
Table 2: Expected UV-Visible Absorption Maxima for Anthracycline Chromophores
| Chromophore System | Typical λmax (nm) Range |
| Anthraquinone | 240-260 and 450-500 |
| Naphthacenedione | 230-250, 280-300, and 470-550 |
This table provides a general range for related compounds and the specific λmax for this compound would need to be experimentally determined.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the detailed structural elucidation of organic molecules. youtube.com
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound would show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. wisc.edulibretexts.org The positions of these bands can provide clues about their chemical environment. wisc.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the complete structure of a molecule in solution. Both ¹H and ¹³C NMR spectroscopy would be employed.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
¹³C NMR reveals the number of different types of carbon atoms in the molecule.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the chemical structure of this compound.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Wavenumber Range (cm⁻¹) |
| O-H (Alcohols, Phenols) | 3200-3600 (broad) |
| C-H (Alkanes) | 2850-2960 |
| C=O (Ketones, Esters) | 1680-1750 (strong) |
| C-O (Ethers, Esters) | 1000-1300 |
| Aromatic C=C | 1450-1600 |
This table presents general IR absorption ranges. Specific values for this compound would be determined experimentally.
Bioanalytical Assays for Activity and Interaction Profiling
Bioanalytical assays are crucial for determining the biological activity of this compound and understanding its interactions with biological targets. nih.gov These assays are designed to be sensitive and specific, allowing for the measurement of the compound's effect in a biological system. bioanalysis-zone.com
Examples of bioanalytical assays that could be employed include:
Cytotoxicity assays: To determine the compound's ability to kill cancer cells, assays such as the MTT or LDH assay could be used. These assays measure cell viability and proliferation.
Enzyme inhibition assays: If this compound is hypothesized to target a specific enzyme, an in vitro assay could be developed to measure its inhibitory activity.
Receptor binding assays: To investigate if the compound interacts with a specific cellular receptor, binding assays using radiolabeled ligands or surface plasmon resonance (SPR) could be performed.
The development and validation of these bioanalytical methods are critical to ensure the reliability and reproducibility of the results. nih.gov
Emerging Research Avenues and Future Outlook
Rational Design and Synthesis of Next-Generation Anthracycline Analogues for Targeted Research
The rational design and chemical modification of anthracyclines are pivotal in the quest for compounds with improved efficacy and better safety profiles. researchgate.net The goal is to create next-generation analogues by making precise structural variations to the core molecule, including the aglycone (the non-sugar portion) and the attached sugar moieties. researchgate.net This approach aims to enhance anti-cancer activity while minimizing known side effects like cardiotoxicity. researchgate.netbiomedpharmajournal.org
A key example of this strategy is the chemical derivatization of Aclacinomycin A to produce related compounds, including a 4-O-methylated version. nih.gov In one study, 4-O-Methylaclacinomycin A was chemically derived from its parent compound, Aclacinomycin A. nih.gov The resulting analogue demonstrated cytotoxicity and inhibitory effects on RNA and DNA synthesis in cultured L1210 leukemia cells that were comparable to the original molecule. nih.gov This finding is significant because it illustrates that specific modifications, like 4-O-methylation, can be made without losing the fundamental anti-cancer activity.
Further research into other anthracycline analogues, such as 4-demethyl-6-O-methyl-doxorubicin, has reinforced the link between structural modification and biological activity. nih.gov Studies on this doxorubicin (B1662922) derivative showed that while it retained the ability to bind to DNA through intercalation, the binding affinity was somewhat reduced due to the structural change. nih.gov Such detailed DNA-interaction studies are crucial for understanding how modifications impact the mechanism of action and for rationally designing future analogues with targeted properties. nih.gov The overarching aim is to develop a coherent set of design guidelines for producing novel, highly potent anthracyclines that may be better tolerated by patients. researchgate.net
Application of Synthetic Biology and Biosynthetic Engineering for Diversified Compound Production
Synthetic biology and biosynthetic engineering offer powerful new routes for producing known anthracyclines and generating novel derivatives. nih.gov These technologies focus on manipulating the large and complex biosynthetic gene clusters (BGCs) that encode the enzymatic pathways for secondary metabolite production in organisms like actinomycetes. nih.govplos.org The emergence of advanced genome engineering techniques has sparked renewed interest in harnessing and improving the biosynthetic capabilities of these microorganisms to create valuable drugs and drug precursors. nih.gov
The core strategy involves the cloning, refactoring, and assembly of these complex metabolic pathways. nih.gov By understanding how BGCs naturally evolve, researchers can develop rational engineering strategies. plos.org For instance, some enzyme systems within these pathways have been shown to have a high degree of functional interoperability, making them attractive building blocks for engineering novel biosynthetic pathways. plos.org This approach could lead to the production of a diverse set of anthracyclines with variations in the sugar moieties, saccharide chain, and aglycone structure. researchgate.net
Integration of Computational Chemistry and Artificial Intelligence in Anthracycline Research
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery, and their application to anthracycline research is a burgeoning field. lifechemicals.comnih.gov These technologies allow for the rapid analysis of massive datasets, prediction of molecular interactions, and in silico simulation of a compound's properties, significantly accelerating the development of new drug candidates. lifechemicals.commdpi.com
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are prime examples of computational chemistry in action. researchgate.net One study successfully developed QSAR/QSPR models for a series of anthracycline derivatives to simultaneously calculate their half-maximal inhibitory concentration (pIC50) and their octanol/water partition coefficient (logP), a key property related to drug absorption. researchgate.net Such models can be used in the primary screening of new anthracycline derivatives to select the most promising candidates for further development. researchgate.net
Investigation of Novel Molecular Targets and Combination Strategies in Preclinical Settings
A crucial area of emerging research is the identification of novel molecular targets for anthracyclines and the exploration of new combination strategies in preclinical models. mdpi.comccia.org.au While DNA has long been considered a primary target for anthracyclines through intercalation and inhibition of topoisomerase II, research continues to uncover more nuanced mechanisms and potential new targets. biomedpharmajournal.orgnih.gov For example, studies with 4-O-Methylaclacinomycin A showed that it inhibits both RNA and DNA synthesis. nih.gov Understanding the full range of molecular interactions is key to developing more selective and effective therapies. nih.govfrontiersin.org
Preclinical studies are essential for evaluating new therapeutic approaches. nih.gov This includes testing novel drug combinations designed to enhance efficacy or overcome resistance. targetedonc.com For instance, research has explored combining chemotherapy with agents that target cancer stem-like cells (CSCs), which are often responsible for therapy resistance and disease recurrence. nih.gov One study demonstrated that a combination therapy could co-eradicate both the bulk tumor cells and the CSCs that overexpress specific surface markers like CD44. nih.gov
The development of effective combination strategies is a promising avenue for improving cancer treatment. targetedonc.com This could involve pairing an anthracycline with other chemotherapeutic agents, targeted therapies, or immunotherapies. mdpi.comtargetedonc.com Introducing variation in preclinical experiments, such as using multi-batch or multicenter designs, can also improve the external validity of the findings and increase the chances of successful translation to clinical applications. osf.io Ultimately, the goal is to develop new treatment strategies that can be tested in clinical trials, offering more effective and safer options for patients. ccia.org.au
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
